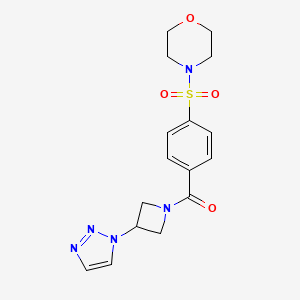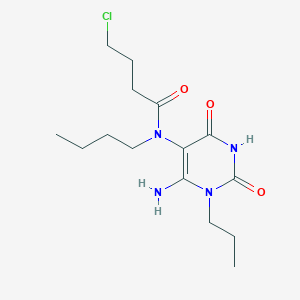
(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(4-(morpholinosulfonyl)phenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(4-(morpholinosulfonyl)phenyl)methanone” is a complex organic molecule that features a triazole ring, an azetidine ring, and a morpholinosulfonyl group
Wirkmechanismus
Target of Action
Compounds containing the 1,2,3-triazole ring are known to exhibit a broad range of biological activities . They can form hydrogen bonds with different targets, which is important for binding with biological targets .
Mode of Action
The presence of the 1,2,3-triazole ring in compounds makes them attractive for screening for biological activity, as it is an isostere of the amide bond, resistant to metabolic degradation .
Biochemical Pathways
1,2,3-triazole derivatives have been reported to show various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Pharmacokinetics
The presence of the 1,2,3-triazole ring in compounds can lead to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Result of Action
1,2,3-triazole derivatives have been reported to show various biological activities .
Action Environment
The stability of 1,2,3-triazole derivatives can be influenced by factors such as temperature, ph, and the presence of other compounds .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, starting with the formation of the triazole ring, followed by the construction of the azetidine ring, and finally the introduction of the morpholinosulfonyl group. Common synthetic methods for these types of compounds include:
Click Chemistry: The triazole ring can be formed using a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Azetidine Formation: The azetidine ring can be synthesized through cyclization reactions involving suitable precursors.
Sulfonylation: The morpholinosulfonyl group can be introduced via sulfonylation reactions using reagents like sulfonyl chlorides.
Industrial Production Methods
Industrial production of such complex molecules typically involves optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the triazole or azetidine rings.
Reduction: Reduction reactions could target the carbonyl group or other reducible functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions may occur at various positions on the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield oxidized derivatives of the triazole or azetidine rings, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound could serve as a ligand or catalyst in various organic reactions.
Materials Science:
Biology
Biological Probes: The compound might be used as a probe to study biological processes involving triazole or azetidine-containing molecules.
Medicine
Drug Development: The compound could be investigated for its potential as a therapeutic agent, particularly if it exhibits biological activity.
Industry
Chemical Synthesis: The compound could be used as an intermediate in the synthesis of more complex molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(4-(morpholinosulfonyl)phenyl)methanone: Similar compounds might include other triazole or azetidine-containing molecules with different substituents.
Uniqueness
The unique combination of functional groups in this compound may confer distinct chemical and biological properties, making it a valuable target for further research and development.
Eigenschaften
IUPAC Name |
(4-morpholin-4-ylsulfonylphenyl)-[3-(triazol-1-yl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O4S/c22-16(19-11-14(12-19)21-6-5-17-18-21)13-1-3-15(4-2-13)26(23,24)20-7-9-25-10-8-20/h1-6,14H,7-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQIWTDLAPDTYPI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CC(C3)N4C=CN=N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Methyl 4-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}benzoate](/img/structure/B2407819.png)
![2-[4-(2,3-dimethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2407822.png)

![N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxybenzamide](/img/structure/B2407826.png)
![Methyl 7-methyl-2-(methylthio)-4-oxo-5-(thiophen-2-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2407827.png)
![4-[(6-Chloropyridazin-3-yl)methyl]-1-thia-4-azaspiro[5.5]undecane](/img/structure/B2407829.png)
![(3,4-Dimethylphenyl){2-[(3-chloro-4-methoxyphenyl)amino]pteridin-4-yl}amine](/img/structure/B2407830.png)
![2-[(2,5-diphenyl-1H-imidazol-4-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2407831.png)


![N-(4,5-dihydro-1,3-thiazol-2-yl)-2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide](/img/structure/B2407835.png)
![(E)-3-[4-[(3-chlorophenyl)methoxy]-3-ethoxyphenyl]-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2407838.png)
![4-Chlorophenyl 2-[(4-chlorophenyl)sulfanyl]benzyl sulfide](/img/structure/B2407841.png)
![1-Methyl-7,8-diphenyl-3-(2-piperidylethyl)-1,3,5-trihydro-4-imidazolino[1,2-h] purine-2,4-dione](/img/structure/B2407842.png)
